1-(2,5-dichlorophenyl)-N,N-dimethylmethanesulfonamide
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Overview
Description
1-(2,5-dichlorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2,5-dichloroaniline with dimethylsulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, alcohols); often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-(2,5-dichlorophenyl)-N,N-dimethylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential antibacterial and antiparasitic properties.
Medicine: Explored for its potential therapeutic applications, including its use as an antibacterial and antiparasitic agent.
Industry: Utilized in the production of other chemical compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with biological molecules through hydrogen bonding and other non-covalent interactions. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonamide moiety can form hydrogen bonds with biological molecules, potentially disrupting their normal function and leading to antibacterial or antiparasitic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dichlorophenyl)biguanide hydrochloride: Another compound with a dichlorophenyl group, known for its antibacterial properties.
5-(2,5-dichlorophenyl)-2-furoic acid: A compound with similar structural features, used in various pharmaceutical applications.
Uniqueness
1-(2,5-dichlorophenyl)-N,N-dimethylmethanesulfonamide is unique due to its specific combination of a dichlorophenyl group and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11Cl2NO2S |
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Molecular Weight |
268.16 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-12(2)15(13,14)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 |
InChI Key |
MCCDQPNPNMKCNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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